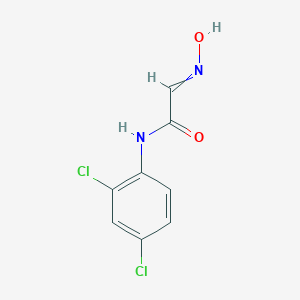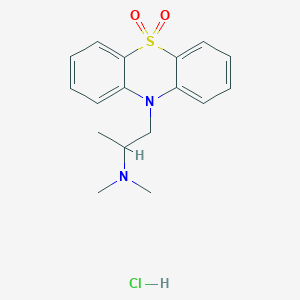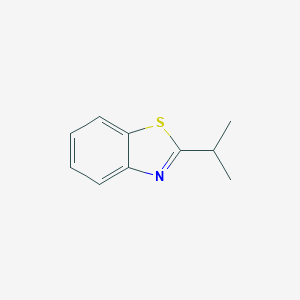
2-Isopropil-1,3-benzotiazol
Descripción general
Descripción
2-Isopropyl-1,3-benzothiazole is a heterocyclic compound that belongs to the class of benzothiazoles, which are known for their presence in various pharmaceuticals, agricultural chemicals, natural products, and materials chemistry. Benzothiazoles, and specifically 2-amino-1,3-benzothiazole derivatives, have been recognized for their biological and pharmacological properties, including applications in herbicides and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related benzothiazole derivatives has been explored in recent studies. One approach for synthesizing thiazolidinone derivatives, which are structurally related to benzothiazoles, involves a one-pot synthesis from valine, arenealdehydes, and mercaptoacetic acid. This method has been shown to yield products such as 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones with good efficiency. Characterization of these products is typically achieved through NMR techniques, and in some cases, X-ray crystallography is used for detailed structural analysis .
Molecular Structure Analysis
X-ray diffraction has been utilized to investigate the molecular structure of compounds closely related to 2-isopropyl-1,3-benzothiazole, such as 1-phenyl-3-isopropyl-5-(benzothiazol-2-yl)formazan. This compound was found to crystallize with two independent molecules in the same conformation, linked by intermolecular hydrogen bonds. The structure of these molecules is mostly flat, with the exception of the isopropyl fragment, and the formazan chains exhibit delocalized bonds .
Chemical Reactions Analysis
Although the specific chemical reactions of 2-isopropyl-1,3-benzothiazole are not detailed in the provided papers, the synthesis of benzothiazole derivatives often involves cyclization reactions. For example, the synthesis of 2-amino-1,3-benzoselenazole, a compound related to benzothiazoles, is achieved through metal-free cyclization of isothiocyanate and bis(o-aminophenyl)diselenide. This process is noted for its high yields, especially when bulky substituents are present, due to the reduced formation of byproducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-isopropyl-1,3-benzothiazole are not explicitly discussed in the provided papers. However, the properties of benzothiazole derivatives can be inferred to some extent from their molecular structure and synthesis methods. For instance, the presence of intermolecular hydrogen bonds suggests that these compounds may have higher melting points and boiling points due to increased intermolecular forces. The delocalization of bonds within the formazan chains may also impact the electronic properties of these molecules, potentially affecting their reactivity and stability .
Aplicaciones Científicas De Investigación
Productos Químicos Agrícolas
2-Isopropil-1,3-benzotiazol: y sus derivados han sido ampliamente investigados por su potencial en productos químicos agrícolas. Exhiben un amplio espectro de actividades biológicas, incluyendo propiedades antibacterianas, antivirales y herbicidas . Estos compuestos sirven como importantes andamios heterocíclicos en el descubrimiento de nuevos agroquímicos, contribuyendo a la gestión de la resistencia a plagas y malezas resistentes.
Agentes Anticancerígenos y Antiinflamatorios
Estudios recientes han sintetizado nuevos derivados de benzotiazol como potenciales agentes anticancerígenos y antiinflamatorios . Estos compuestos han demostrado ser prometedores en la inhibición de la proliferación de varias líneas celulares de cáncer y en la reducción de la actividad de factores inflamatorios como IL-6 y TNF-α. La doble funcionalidad de estos derivados los convierte en valiosos en el desarrollo de nuevas estrategias terapéuticas para el tratamiento del cáncer.
Química Verde
El sistema cíclico de benzotiazol es reconocido por su alta actividad farmacéutica y biológica, lo que lleva a su uso en aplicaciones de química verde . Se utiliza como aceleradores de vulcanización, antioxidantes, reguladores del crecimiento de las plantas, inhibidores enzimáticos y más. El enfoque en procesos sostenibles y ecológicos ha aumentado la relevancia de los compuestos de benzotiazol en la química verde.
Sondas Fluorescentes
Las sondas fluorescentes basadas en benzotiazol se clasifican en categorías según diferentes analitos, como cationes metálicos, aniones, compuestos que contienen azufre y otras especies . El diseño y la síntesis de estas sondas, junto con sus mecanismos de detección, son cruciales para aplicaciones en bioimagen y monitoreo ambiental.
Propiedades Antimicrobianas
Los derivados de this compound han sido investigados por sus propiedades antimicrobianas contra una gama de bacterias y hongos . Estos estudios son significativos para el desarrollo de nuevos agentes antimicrobianos que puedan combatir cepas resistentes a los medicamentos y prevenir la propagación de enfermedades infecciosas.
Investigación Farmacéutica
Los derivados de benzotiazol juegan un papel fundamental en la investigación farmacéutica, sirviendo como estructuras de andamiaje centrales en el descubrimiento de fármacos . Su versatilidad y eficacia en diversas actividades biológicas los convierten en candidatos adecuados para el desarrollo de nuevos medicamentos con perfiles farmacológicos mejorados.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives, such as 2-Isopropyl-1,3-benzothiazole, have been found to exhibit a wide range of biological activities. They have been reported to inhibit various targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
For instance, they have been found to inhibit the target DprE1, which is involved in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives affect various biochemical pathways. They have been found to inhibit the release of cytochrome c from mitochondria, which is a key step in the intrinsic pathway of apoptosis . This suggests that these compounds may have a role in regulating cell death and could potentially be used in the treatment of diseases where apoptosis is dysregulated, such as cancer .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active benzothiazole compounds have been predicted using swiss adme and admetsar web servers .
Result of Action
The result of the action of 2-Isopropyl-1,3-benzothiazole is likely to depend on the specific target and pathway it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites. If it affects a signaling pathway, it could alter the behavior of cells. In the case of anti-tubercular activity, benzothiazole derivatives have been found to exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs .
Direcciones Futuras
Benzothiazole and its derivatives have attracted great interest from researchers for drug design due to their high biological and pharmacological activity . The development of synthetic processes is one of the most significant problems facing researchers . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of 2-Isopropyl-1,3-benzothiazole and its derivatives.
Propiedades
IUPAC Name |
2-propan-2-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRMLNPNLJBPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)



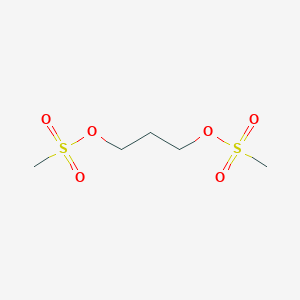
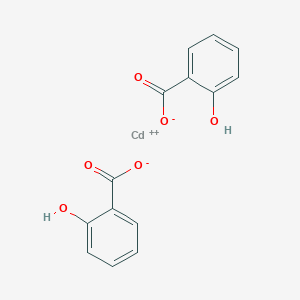

![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)




